Dimethyl 3-oxodecanedioate

Description

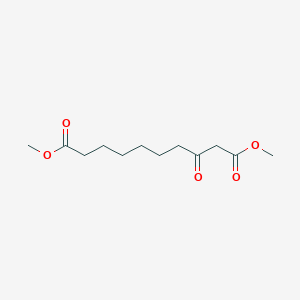

Dimethyl 3-oxodecanedioate is a diester derivative of 3-oxodecanedioic acid, characterized by a 10-carbon aliphatic chain with a ketone group at the third position and methyl ester groups at both termini. Its molecular formula is C₁₂H₁₈O₅, with a molecular weight of 266.27 g/mol (calculated). This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the production of polyesters, pharmaceutical precursors, and specialty chemicals. The presence of the 3-oxo group introduces reactivity, enabling participation in keto-enol tautomerism and nucleophilic additions, which distinguishes it from non-ketone-containing diesters.

Properties

CAS No. |

54314-76-0 |

|---|---|

Molecular Formula |

C12H20O5 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

dimethyl 3-oxodecanedioate |

InChI |

InChI=1S/C12H20O5/c1-16-11(14)8-6-4-3-5-7-10(13)9-12(15)17-2/h3-9H2,1-2H3 |

InChI Key |

UKTJGRDQSNRYPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-oxodecanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxodecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the malonic ester synthesis, where diethyl malonate is alkylated with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Condensation Reactions

Dimethyl 3-oxodecanedioate readily undergoes condensation with nucleophiles like amines or alcohols. For example:

-

Amide formation : Reaction with primary amines (e.g., methylamine) under acidic or basic conditions yields bis-amide derivatives.

-

Ester exchange : Alcohols (e.g., ethanol) displace methoxy groups, forming longer-chain esters.

Mechanism :

-

Nucleophilic attack on the ketone carbonyl carbon forms a tetrahedral intermediate.

-

Proton transfer stabilizes the intermediate, followed by elimination of water or methanol.

Conditions :

-

Solvents: Acetonitrile, chloroform, or toluene.

-

Catalysts: Acidic (H₂SO₄) or basic (NaOEt) conditions.

Hydrolysis Reactions

The ester groups hydrolyze under acidic or basic conditions to form 3-oxodecanedioic acid:

Acidic Hydrolysis :

-

Reagents : Concentrated HCl or H₂SO₄.

-

Outcome : Quantitative conversion to diacid at reflux (100–110°C).

Basic Hydrolysis :

Mechanistic Pathway :

-

Base deprotonates the ester oxygen, triggering nucleophilic attack by hydroxide.

-

Cleavage of the ester bond releases methanol and generates carboxylate intermediates, which acidify to the diacid.

Alkylation and Nucleophilic Additions

The ketone group participates in nucleophilic additions:

-

Grignard Reagents : Alkyl or aryl Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols.

-

Enolate Formation : Deprotonation with LDA or NaH generates enolates for alkylation at the α-position .

Example Reaction :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | Ethyl bromide | Dimethyl 3-ethyl-3-oxodecanedioate | 76 |

Conditions :

Decarboxylative Reactions

Under thermal or catalytic conditions, the ester groups undergo decarboxylation:

-

Thermal Decarboxylation : Heating at 150–200°C produces ketones and CO₂.

-

Catalytic Decarboxylation : Pd/C or Cu catalysts enhance efficiency at lower temperatures (100–120°C) .

Applications :

Oxidation and Reduction

-

Oxidation : The ketone group resists further oxidation under mild conditions but can be oxidized to a diketone using strong oxidizers (e.g., KMnO₄) .

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding dimethyl 3-hydroxydecanedioate .

Mechanistic Insights :

-

Reduction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

-

Suzuki Coupling : Aryl boronic acids couple at the α-position using Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination : Aryl halides form C–N bonds with amines .

Example :

| Entry | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ | 4-Bromotoluene | Dimethyl 3-(4-methylphenyl)-3-oxodecanedioate | 82 |

Scientific Research Applications

Dimethyl 3-oxodecanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 3-oxodecanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ketone or ester groups. This can lead to the formation of various intermediates and products depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to the reactivity of the carbonyl group.

Comparison with Similar Compounds

Key Observations:

Chain Length :

- This compound has a 10-carbon backbone , while Diethyl 3-oxoundecanedioate features an 11-carbon chain , and Dimethyl octadecanedioate an 18-carbon chain . Longer chains increase hydrophobicity and molecular weight, impacting solubility and melting points.

Ester Groups :

- Methyl esters (this compound and Dimethyl octadecanedioate ) reduce steric hindrance compared to ethyl esters (Diethyl 3-oxoundecanedioate ). Ethyl esters may enhance lipophilicity, influencing applications in drug delivery or polymer flexibility.

Functional Groups: The 3-ketone group in this compound and Diethyl 3-oxoundecanedioate introduces electrophilic reactivity, enabling condensation or Michael addition reactions. Dimethyl octadecanedioate , lacking a ketone, is more chemically inert, suited for non-reactive applications like lubricants or plasticizers.

Physicochemical Properties

Solubility and Reactivity:

- This compound : Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the ketone’s polarity. Reactive at the α-hydrogens adjacent to the ketone.

- Diethyl 3-oxoundecanedioate : Lower solubility in water compared to methyl analogs but higher compatibility with organic solvents. Ethyl groups may slow hydrolysis rates compared to methyl esters.

- Suitable for applications requiring thermal stability.

Thermal Stability:

This compound:

- Synthetic Utility : Used in ketone-based crosslinking reactions for polymers. Its bifunctional ester groups allow step-growth polymerization.

- Pharmaceutical Intermediates: Potential precursor for prostaglandin analogs or anti-inflammatory agents, leveraging the ketone for chiral synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.